molecular formula C10H11BrO3 B3111563 Methyl 3-(3-bromophenoxy)propanoate CAS No. 18333-19-2

Methyl 3-(3-bromophenoxy)propanoate

Cat. No.: B3111563
CAS No.: 18333-19-2
M. Wt: 259.1 g/mol
InChI Key: PGZCIZRFJQQCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-bromophenoxy)propanoate: is an organic compound with the molecular formula C10H11BrO3. It is a derivative of propanoic acid and contains a bromophenyl group attached to the propanoate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(3-bromophenoxy)propanoate can be synthesized through the esterification of 3-(3-bromophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-bromophenoxy)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Oxidation: Potassium permanganate, aqueous medium, room temperature.

Major Products:

    Substitution: Substituted phenoxypropanoates.

    Reduction: 3-(3-bromophenoxy)propanol.

    Oxidation: 3-(3-bromophenoxy)propanoic acid.

Scientific Research Applications

Chemistry: Methyl 3-(3-bromophenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may be used in assays to investigate enzyme interactions and metabolic pathways.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. It may be involved in the development of new therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. It may be utilized in the formulation of coatings, adhesives, and other products.

Mechanism of Action

The mechanism of action of methyl 3-(3-bromophenoxy)propanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological molecules, while the ester group can undergo hydrolysis to release the active phenoxypropanoic acid. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Methyl 3-(2-bromophenoxy)propanoate
  • Methyl 3-(4-bromophenoxy)propanoate
  • Methyl 3-(3-chlorophenoxy)propanoate

Comparison: Methyl 3-(3-bromophenoxy)propanoate is unique due to the position of the bromine atom on the phenyl ring. This positional isomerism can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs with chlorine or different bromine positions, it may exhibit distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(3-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCIZRFJQQCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-bromophenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-bromophenoxy)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3-bromophenoxy)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3-bromophenoxy)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(3-bromophenoxy)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(3-bromophenoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.